molecular formula C9H6BrF3O3 B6351238 Methyl 2-bromo-6-(trifluoromethoxy)benzoate CAS No. 1807193-79-8

Methyl 2-bromo-6-(trifluoromethoxy)benzoate

Cat. No.: B6351238
CAS No.: 1807193-79-8
M. Wt: 299.04 g/mol
InChI Key: LOUWLRIEZAUWIM-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-(trifluoromethoxy)benzoate (CAS 1807193-79-8) is a high-purity chemical building block engineered for advanced pharmaceutical and material science research. This compound features a benzoate ester skeleton strategically functionalized with both bromo and trifluoromethoxy substituents at the ortho position. The bromo group serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of diverse carbon or nitrogen-based fragments . The adjacent trifluoromethoxy group is a privileged motif in medicinal chemistry, known to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, making this ester a valuable precursor for developing bioactive molecules . Supplied with a typical purity of 98% , it is characterized by a molecular formula of C9H6BrF3O3 and a molecular weight of 299.04 g/mol . Researchers are advised to handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-bromo-6-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c1-15-8(14)7-5(10)3-2-4-6(7)16-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUWLRIEZAUWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-6-(trifluoromethoxy)benzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 2-hydroxy-6-(trifluoromethoxy)benzoate using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications .

Scientific Research Applications

Organic Chemistry

Methyl 2-bromo-6-(trifluoromethoxy)benzoate serves as a building block in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.
  • Reduction Reactions : The trifluoromethoxy group can be modified to yield different functional groups.
  • Oxidation Reactions : The benzoate core can undergo oxidation to form various derivatives.

Pharmaceutical Applications

The compound is recognized for its potential applications in medicinal chemistry. It can be utilized in the development of bioactive molecules for pharmaceutical research. The lipophilicity imparted by the trifluoromethoxy group enhances its ability to interact with biological targets, making it suitable for drug development .

  • Potential Drug Candidates : this compound may serve as an intermediate in synthesizing compounds aimed at treating various diseases, including autoimmune disorders and cancers .

Material Sciences

In industry, this compound is used in producing specialty chemicals and materials. Its unique properties make it suitable for applications in:

  • Coatings and Polymers : The trifluoromethoxy group can enhance the thermal stability and chemical resistance of materials.
  • Fluorinated Compounds : It is utilized in synthesizing other fluorinated compounds that have applications in electronics and optics due to their unique electronic properties .

Case Study 1: Drug Development

A study highlighted the use of this compound as an intermediate in synthesizing potential anti-inflammatory agents. Researchers focused on modifying its structure to improve binding affinity to target proteins involved in inflammatory pathways. The results indicated enhanced biological activity compared to non-fluorinated analogs, demonstrating the importance of fluorine in drug design .

Case Study 2: Material Enhancement

In another study, researchers investigated the effects of incorporating this compound into polymer matrices for coatings. The addition of this compound improved the thermal stability and resistance to solvents, making it suitable for high-performance applications in automotive and aerospace industries .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related benzoate esters based on substituent positions, functional groups, and physicochemical properties. Key analogs include:

Positional Isomers

Methyl 2-bromo-5-(trifluoromethoxy)benzoate (CAS 1150114-81-0)
  • Molecular Formula : C₉H₆BrF₃O₃ (identical to the target compound).
  • Structural Difference : The trifluoromethoxy group is at the 5-position instead of the 6-position.
Methyl 3-(trifluoromethoxy)benzoate (CAS 148438-00-0)
  • Molecular Formula : C₉H₇F₃O₃.
  • Implications : The absence of bromine reduces molecular weight (220.15 g/mol) and may increase solubility in polar solvents .

Substituent Variants

Methyl 2-bromo-6-fluorobenzoate (CAS 820236-81-5)
  • Molecular Formula : C₈H₅BrFO₂.
  • Structural Difference : The trifluoromethoxy group is replaced by a fluoro (-F) substituent.
  • Molecular weight decreases to 233.03 g/mol .
Methyl 2-bromo-5-methylbenzoate (CAS 90971-88-3)
  • Molecular Formula : C₉H₉BrO₂.
  • Structural Difference : The trifluoromethoxy group is replaced by a methyl (-CH₃) group.
  • Implications : The electron-donating methyl group may stabilize the aromatic ring, contrasting with the electron-withdrawing trifluoromethoxy group .

Ester Group Variants

Ethyl 2-bromo-6-(trifluoromethoxy)benzoate
  • Molecular Formula : C₁₀H₈BrF₃O₃.
  • Structural Difference : The ethyl ester replaces the methyl group.
  • Implications : The ethyl group increases molecular weight (~313.07 g/mol) and may alter solubility (e.g., reduced water solubility compared to the methyl ester) .

Multi-Substituted Derivatives

Methyl 2-bromo-6-fluoro-4-(trifluoromethoxy)benzoate (CAS 2703785-25-3)
  • Molecular Formula : C₉H₅BrF₄O₃.
  • Structural Difference : Additional fluoro substituent at the 4-position.
  • Implications : Increased halogenation enhances electrophilicity but may introduce steric hindrance. The compound exhibits H315, H319, H335 hazards (skin/eye irritation, respiratory irritation) .

Key Properties

Compound Molecular Weight (g/mol) Key Substituents Hazard Profile (GHS)
Methyl 2-bromo-6-(trifluoromethoxy)benzoate 299.04 2-Br, 6-OCF₃ Not specified
Methyl 2-bromo-5-(trifluoromethoxy)benzoate 299.04 2-Br, 5-OCF₃ Not available
Methyl 2-bromo-6-fluorobenzoate 233.03 2-Br, 6-F Not available
Methyl 2-bromo-6-fluoro-4-(trifluoromethoxy)benzoate 313.03 2-Br, 4-OCF₃, 6-F H315, H319, H335

Biological Activity

Methyl 2-bromo-6-(trifluoromethoxy)benzoate is a compound that has drawn attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C10H7BrF3O3
  • Molecular Weight : Approximately 283.04 g/mol
  • Density : ~1.6 g/cm³
  • Boiling Point : ~255.6 °C at 760 mmHg

The presence of the bromine atom and trifluoromethoxy group enhances its lipophilicity and metabolic stability, which are crucial for interactions with biological targets.

The biological activity of this compound is thought to involve its interaction with various molecular targets, such as enzymes and receptors. The trifluoromethoxy group can increase the compound's binding affinity to hydrophobic pockets in proteins, potentially leading to inhibition or activation of specific biochemical pathways.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Similar benzoate derivatives have been reported to exhibit significant cytotoxic effects against cancer cell lines, suggesting that this compound may share this potential .

Comparative Analysis with Similar Compounds

To understand the potential efficacy of this compound, it is beneficial to compare it with structurally related compounds. Below is a comparison table highlighting key biological activities:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundUnder investigationPromisingInteraction with enzymes/receptors
Methyl 2-bromo-5-(trifluoromethyl)benzoateModerateModerateInhibition of cell proliferation
Trifluoromethyl benzoatesHighHighLipophilicity enhancing cellular uptake

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluated various trifluoromethyl-substituted benzoates against bacterial strains. Results indicated that compounds with higher lipophilicity had increased antimicrobial efficacy, suggesting that this compound could exhibit similar properties due to its structural characteristics.
  • Cytotoxicity Evaluation : In vitro tests on related compounds showed significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity. These findings provide a basis for further exploration of this compound in anticancer drug development .
  • Mechanistic Insights : Research on fluorinated compounds highlights their ability to interact with specific protein targets, enhancing their therapeutic potential. The unique structure of this compound suggests it may similarly modulate biological pathways relevant to disease .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-bromo-6-(trifluoromethoxy)benzoate, and how can competing side reactions be minimized?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution followed by esterification. For example, bromination of methyl 2-hydroxy-6-(trifluoromethoxy)benzoate using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–5°C minimizes polybromination side reactions . Esterification with methanol under acidic conditions (H₂SO₄) ensures high yields. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) to detect intermediates and byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons appear as a doublet (δ 7.8–8.2 ppm) due to coupling with fluorine atoms .
  • ¹⁹F NMR : The trifluoromethoxy group shows a singlet near δ -55 to -60 ppm .
  • IR : Strong ester C=O stretch at ~1720 cm⁻¹ and C-O stretch at 1250–1150 cm⁻¹ .
  • Mass Spec : Molecular ion peak at m/z 313 (M⁺) with isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What strategies are recommended for purifying this compound to achieve >95% purity?

  • Methodological Answer : Use column chromatography (silica gel, gradient elution with hexane:EtOAc 9:1 to 7:3) to separate unreacted starting materials and brominated byproducts. Recrystallization from ethanol at -20°C further enhances purity. Purity validation via HPLC (C18 column, acetonitrile:water 70:30, retention time ~12 min) is critical .

Advanced Research Questions

Q. How does the electronic environment of the trifluoromethoxy group influence the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer : The trifluoromethoxy group is a strong electron-withdrawing meta-director, activating the aromatic ring for nucleophilic substitution at the para position relative to the bromine. DFT calculations (B3LYP/6-31G*) reveal decreased electron density at the C-4 position, favoring SNAr reactions with amines or thiols. Kinetic studies under anhydrous DMF at 80°C show 2–3× faster substitution compared to non-fluorinated analogs .

Q. What computational modeling approaches can predict the binding interactions of this compound derivatives with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) combined with QSAR analysis can model interactions with enzyme active sites. The trifluoromethoxy group enhances hydrophobic interactions with protein pockets (e.g., COX-2), while the bromine atom facilitates halogen bonding. MD simulations (AMBER) over 100 ns trajectories assess binding stability, with RMSD < 2.0 Å indicating favorable interactions .

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

  • Methodological Answer : Stability studies in DMSO-d₆ (polar) vs. CDCl₃ (non-polar) at 4°C and 25°C show degradation <5% over 6 months in CDCl₃. Avoid protic solvents (e.g., methanol), which promote ester hydrolysis. For long-term storage, keep under inert gas (Ar) at -20°C in amber vials to prevent photodegradation .

Q. What methodologies enable the selective functionalization of the bromine substituent in this compound while preserving the ester group?

  • Methodological Answer : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) with arylboronic acids in THF/water (3:1) at 60°C. Optimize catalyst loading (Pd(PPh₃)₄, 5 mol%) and base (K₂CO₃) to prevent ester saponification. Post-reaction quenching with NH₄Cl and extraction with EtOAc minimizes side reactions. Yields >80% are achievable with electron-deficient coupling partners .

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